1-[(azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride
Description
1-[(azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride (CAS: 1311313-93-5) is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₁₃Cl₂N₃ and a molecular weight of 210.10–210.11 g/mol . Structurally, it consists of a pyrazole ring substituted with a methyl group at position 4 and an azetidin-3-ylmethyl group at position 1, forming a dihydrochloride salt.
Properties
IUPAC Name |
1-(azetidin-3-ylmethyl)-4-methylpyrazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-7-2-10-11(5-7)6-8-3-9-4-8;/h2,5,8-9H,3-4,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUZMKDXMIBETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the pyrazole moiety. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile, heated to around 60°C .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(Azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazole moiety to its corresponding hydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring, due to its ring strain.
Common Reagents and Conditions:
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: N-oxides of the azetidine ring.
Reduction: Hydropyrazole derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride is a chemical compound featuring a combination of azetidine and pyrazole moieties. It is of interest in medicinal chemistry and organic synthesis because of its potential biological activities and versatile reactivity.
Scientific Research Applications
This compound has diverse applications in scientific research:
- Chemistry It is used as a building block in the synthesis of complex organic molecules and heterocycles.
- Biology It is investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
- Medicine It is explored for potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
- Industry It is utilized in the development of new materials and polymers due to its unique structural properties.
This compound is a compound of interest in medicinal chemistry because of its potential biological activities. The compound features a combination of azetidine and pyrazole moieties, contributing to its diverse biological activities. Its mechanism of action involves interactions with specific molecular targets, particularly enzymes and receptors involved in inflammatory and cancer pathways and may modulate key signaling pathways such as NF-κB and MAPK.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties, including effectiveness against various bacterial strains. The following table displays the inhibition zones for particular bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 18 |
| Staphylococcus aureus | 20 |
| Klebsiella pneumoniae | 15 |
Mechanism of Action
The mechanism of action of 1-[(azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Properties :
- IUPAC Name : 1-(azetidin-3-yl)-4-methylpyrazole; dihydrochloride
- Appearance : Powder
- Storage : Room temperature
- Hazard Profile : Includes warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .
The compound is supplied by multiple vendors globally, including Avoca, Inc. (USA) and Sunwin Biotech Shandong Co., Ltd.
Comparison with Similar Compounds
Structural and Functional Analogues
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate
- Structure : Contains a 1,3-selenazole ring instead of pyrazole, with a tert-butoxycarbonyl (Boc)-protected azetidine and a methyl ester group.
- Molecular Formula : C₁₃H₂₁N₃O₃Se
- Key Differences :
Tartrate Salt of 3-((1R,3R)-1-(2,6-Difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)-3-methyltetrahydro-2H-pyrido[3,4-b]indol-2-yl)-2,2-difluoropropan-1-ol
1-(Azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate Dihydrochloride
- Structure : Features a 1,2,4-triazole ring instead of pyrazole, with an ester group.
- Molecular Formula : C₆H₁₀Cl₂N₄O₂
- Key Differences: The triazole core offers distinct coordination sites for metal binding, useful in catalysis or metallodrug design .
- Applications : Intermediate for antiviral or antimicrobial agents due to triazole’s prevalence in bioactive molecules .
1-(Azetidin-3-yl)-4-bromo-1H-pyrazole Hydrochloride
- Structure : Nearly identical to the target compound but substitutes methyl with bromine at pyrazole position 3.
- Molecular Formula : C₆H₁₀BrClN₃
- Key Differences :
- Applications : Useful as a synthetic intermediate for functionalized pyrazole derivatives in medicinal chemistry .
Comparative Data Table
Pharmacological Potential
- Target Compound: Limited data exist, but its azetidine-pyrazole scaffold aligns with kinase inhibitors (e.g., c-Met) or G protein-coupled receptor (GPCR) modulators.
- Selenazole Analogue : Selenium’s role in redox modulation could target oxidative stress-related diseases .
- Triazole Derivative: Potential for antifungal activity (cf. fluconazole) due to triazole’s established role in ergosterol biosynthesis inhibition .
Biological Activity
1-[(Azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a unique combination of azetidine and pyrazole moieties, contributing to its diverse biological activities. Its molecular formula is with a molecular weight of approximately 174.63 g/mol. The structure can be represented as follows:
The mechanism of action involves interactions with specific molecular targets, particularly enzymes and receptors involved in inflammatory and cancer pathways. The compound may modulate key signaling pathways such as:
- NF-κB Pathway : Involved in immune response and inflammation.
- MAPK Pathway : Plays a crucial role in cell proliferation and survival.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 18 |
| Staphylococcus aureus | 20 |
| Klebsiella pneumoniae | 15 |
This suggests potential applications in treating bacterial infections.
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory activity. In vitro studies reported up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Potential
Preliminary studies suggest that this compound may induce apoptosis in cancer cells. For instance, cell cycle arrest was observed in treated cells, indicating its potential as an anticancer agent.
Comparative Studies
When compared to similar compounds, such as azetidine derivatives and other pyrazole-based drugs, this compound stands out for its unique combination of structural features that enhance its biological activity.
| Compound | Biological Activity | Remarks |
|---|---|---|
| Azetidine Derivative | Moderate antibacterial | Lacks pyrazole moiety |
| 1-[(Azetidin-3-yl)methyl]-4-methylpyrazole | Strong antimicrobial and anti-inflammatory | Unique structure enhances activity |
| 1H-Pyrazole Derivative | Anticancer properties | Less effective against inflammation |
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Study on Antimicrobial Activity : A series of derivatives were synthesized and tested against common pathogens. The most active derivative showed significant inhibition against E. coli and S. aureus, indicating the potential for development into a therapeutic agent .
- Anti-inflammatory Research : In animal models, the compound exhibited a reduction in edema comparable to established anti-inflammatory drugs, suggesting its viability as a treatment option for inflammatory conditions .
- Cancer Cell Studies : Experimental results indicated that the compound could effectively induce apoptosis in various cancer cell lines, warranting further investigation into its anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
